Perchloromethyl mercaptan

説明

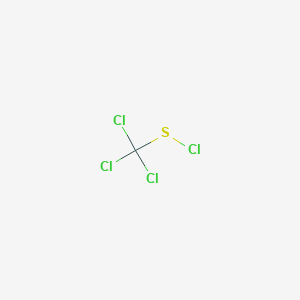

Structure

3D Structure

特性

IUPAC Name |

trichloromethyl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4S/c2-1(3,4)6-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZYYUIAZYQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SCl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4S, Array | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025854 | |

| Record name | Perchloromethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchloromethyl mercaptan appears as a yellow oily liquid with an offensive odor. Insoluble in water. Density 1.72 g / cm3. Hence sinks in water. Nonflammable but supports combustion. Very toxic by inhalation or skin absorption., Pale-yellow, oily liquid with an unbearable, acrid odor; [NIOSH], YELLOW OILY LIQUID WITH PUNGENT ODOUR., Pale-yellow, oily liquid with an unbearable, acrid odor. | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloromethyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

297 to 298 °F at 760 mmHg (EPA, 1998), 147-148 °C @ 760 MM HG, 51 °C @ 25 MM HG, 147-148 °C, 297 °F, 297 °F (Decomposes) | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ETHER; INSOL IN WATER, Solubility in water: none, Insoluble | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6947 at 68 °F (EPA, 1998) - Denser than water; will sink, Sp gr: 1.7 at 20 °C, Relative density (water = 1): 1.7, 1.69 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.414 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.414 (AIR= 1), Relative vapor density (air = 1): 6.4, 6.414 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

25 mmHg at 123.8 °F (EPA, 1998), 3.0 [mmHg], Vapor pressure of 65 torr at 70 °C, 3 mm Hg at 20 °C., Vapor pressure, kPa at 20 °C: 0.4, 3 mmHg | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloromethyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

OILY, YELLOW LIQUID, YELLOW TO ORANGE-RED, Pale-yellow, oily liquid. | |

CAS No. |

594-42-3 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloromethanesulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethanesulfenyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clairsit | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perchloromethyl mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/perchloromethyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanesulfenyl chloride, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloromethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethanesulphenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLOROMETHYLMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK489OII9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methanesulfenyl chloride, trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB5A550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Perchloromethyl Mercaptan: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride, is an organosulfur compound with the chemical formula CCl₃SCl.[1] It presents as a yellow, oily liquid characterized by a pungent, acrid, and unpleasant odor.[2][3] While its common name suggests it is a mercaptan, it is chemically classified as a sulfenyl chloride.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and reactive characteristics of this compound, tailored for professionals in research and development. PMM is primarily utilized as an intermediate in the synthesis of various chemical products, including dyes and fungicides such as captan (B1668291) and folpet.[1] Its high reactivity also makes it a compound of interest in various chemical syntheses.[4]

Chemical Structure

The molecular structure of this compound consists of a trichloromethyl group (-CCl₃) bonded to a sulfur atom, which is in turn bonded to a chlorine atom.

Caption: 2D Structure of this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CCl₄S or CCl₃SCl | [1][2][5] |

| Molecular Weight | 185.87 g/mol | [1] |

| Appearance | Colorless to pale-yellow oily liquid | [1][2][4] |

| Odor | Strong, unpleasant, acrid | [1][2][5] |

| Boiling Point | 147 to 148 °C (297 to 298 °F; 420 to 421 K) | [1] |

| Melting Point | -70 °C (-94 °F; 203 K) to -44 °C (-47 °F; 229 K) | [1][4] |

| Density | 1.72 g/cm³ | [1][2] |

| Specific Gravity | 1.69 - 1.706 at 11°C | [5][6] |

| Vapor Pressure | 0.4 kPa (at 20 °C) | [1] |

| Vapor Density | 6.4 (air = 1) | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

| Refractive Index | 1.5370 to 1.5410 (at 20°C, 589 nm) | [7] |

Table 2: Chemical and Safety Properties of this compound

| Property | Description | Reference |

| Chemical Reactivity | Highly reactive. Reacts violently with many chemicals. Reacts with hot water to produce carbon dioxide, hydrochloric acid, and sulfur. Corrosive to most metals, including iron and steel. | [1][4][5] |

| Hydrolysis | Slowly hydrolyzes in water: 8 CCl₃SCl + 16 H₂O → 8 CO₂ + 32 HCl + S₂ | [1] |

| Oxidation | Oxidized by nitric acid to trichloromethanesulfonyl chloride (CCl₃SO₂Cl). | [1] |

| Flammability | Not flammable, but may support combustion. | [2][5] |

| Stability | Decomposes on heating, producing toxic and corrosive fumes. | [8] |

| Synonyms | Trichloromethanesulfenyl chloride, Trichloromethyl sulfur chloride, PCM, PMM | [1][4][5] |

| CAS Number | 594-42-3 | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of carbon disulfide.

Generalized Protocol:

-

Reaction Setup: A round bottom flask is fitted with a reflux condenser.

-

Reactants: Carbon disulfide (75 g) and a catalytic amount of iodine (0.3 g) are placed in the flask.[9]

-

Chlorination: The flask is cooled with an ice-water bath, and a stream of dry chlorine gas is passed through the mixture for several hours. The reaction can be expedited by exposure to diffused daylight.[9]

-

Reaction Monitoring: The reaction is continued until the volume of the liquid has approximately doubled.[9]

-

Workup: The excess carbon disulfide and the carbon tetrachloride byproduct are removed by warming the mixture. The remaining sulfur chloride is decomposed by vigorously shaking with an equal volume of water.[9]

-

Purification: The product is then purified by steam distillation followed by distillation under reduced pressure.[9]

An alternative synthesis route involves the reaction of trichloromethane with sulfur dichloride in the presence of an organic alkali like triethylamine, which acts as a catalyst and an acid-binding agent.[10][11]

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Toxicological Mechanisms

This compound is a highly reactive and toxic compound. Its toxicity is believed to stem from two primary mechanisms.[1]

-

Reaction with Biological Macromolecules: The compound readily reacts with various biological functional groups, such as hydroxyl (-OH), sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups. This can lead to the inactivation of essential enzymes and other proteins, disrupting critical cellular functions.[1]

-

Hydrolysis to Hydrochloric Acid: In the presence of water, this compound hydrolyzes to form hydrochloric acid (HCl).[1] This can cause severe irritation and chemical burns to tissues upon contact.

When heated or in a fire, it emits toxic and corrosive gases, including phosgene, hydrogen chloride, and sulfur dioxide.[1][5]

Caption: Hypothesized mechanisms of toxicity for this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its high reactivity, while beneficial for synthesis, also contributes to its significant toxicity. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe handling and effective utilization in research and industrial applications. The information presented in this guide serves as a comprehensive resource for professionals working with or investigating this compound.

References

- 1. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 2. Trichloromethanesulfenyl chloride | CCl3SCl | CID 11666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 4. Respiratory protection equipments CCl4S (this compound), CAS number 594-42-3 [en.gazfinder.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound [training.itcilo.org]

- 9. prepchem.com [prepchem.com]

- 10. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. Perchloromethylmercaptan synthesis - chemicalbook [chemicalbook.com]

trichloromethanesulfenyl chloride synthesis mechanism

An In-depth Technical Guide on the Synthesis of Trichloromethanesulfenyl Chloride

Introduction

Trichloromethanesulfenyl chloride, also known by the common name perchloromethyl mercaptan (PPCM), is a highly reactive organosulfur compound with the chemical formula CCl₃SCl.[1] It serves as a crucial intermediate in the synthesis of various commercial products, including fungicides like captan (B1668291) and folpet, as well as certain dyes.[1][2] Structurally, it features a trichloromethyl group bonded to a sulfenyl chloride, making it a potent electrophile.[3] This guide provides a comprehensive technical overview of its primary synthesis mechanisms, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The synthesis of trichloromethanesulfenyl chloride is dominated by the chlorination of carbon disulfide, a method first established by Rathke in 1873.[1][4][5] Alternative routes, such as the reaction of chloroform (B151607) with sulfur dichloride, have also been developed.

Catalytic Chlorination of Carbon Disulfide (CS₂)

This is the most prevalent industrial and laboratory method for producing trichloromethanesulfenyl chloride. The overall reaction involves the controlled addition of chlorine to carbon disulfide in the presence of a catalyst.

Reaction Mechanism and Stoichiometry: The reaction proceeds through a series of chlorination steps. The primary desired reaction is:

CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ [5]

However, a competing reaction can also occur, leading to the formation of disulfur (B1233692) dichloride (S₂Cl₂):

2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂ [5][6]

Careful control of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts such as carbon tetrachloride (CCl₄), thiophosgene (B130339) (CSCl₂), and additional sulfur chlorides.[2][4][6] Over-chlorination, for instance, can lead to the formation of CCl₄.[7]

Catalysts:

-

Iodine: Iodine is the most traditionally used catalyst, typically in quantities of 0.1% to 1.0% by weight.[4][5] It facilitates the chlorination process effectively.

-

Activated Carbon: For continuous industrial processes, granular activated carbon is often used as a catalyst. This method can provide almost quantitative yields and allows for operation at higher temperatures (above 40°C).[4][5]

-

Other Catalysts: A system using lead acetate (B1210297) impregnated on magnesium silicate (B1173343) has also been explored to improve upon the basic Rathke method.[6]

Byproduct Management: The separation of trichloromethanesulfenyl chloride from byproducts, particularly S₂Cl₂, is challenging due to their very close boiling points.[2][5] Purification is often achieved through steam distillation, which separates the desired product while hydrolyzing sulfur chlorides, or by fractional distillation under reduced pressure.[8][9][10]

Synthesis from Chloroform and Sulfur Dichloride

An alternative high-yield synthesis route involves the reaction of trichloromethane (chloroform) with sulfur dichloride in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanism: This method utilizes triethylamine (B128534) as a base to drive the reaction to completion by scavenging the hydrogen chloride formed. The reaction is typically performed at a controlled low temperature. A patent describes this process yielding a high purity product.[11]

Overall Reaction: CHCl₃ + SCl₂ + (C₂H₅)₃N → CCl₃SCl + (C₂H₅)₃N·HCl

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | CCl₄S | [12][13] |

| Molar Mass | 185.87 g·mol⁻¹ | [2] |

| Appearance | Oily, colorless to yellow liquid | [2][8][12] |

| Density | ~1.7 g/cm³ at 25°C | [2][12] |

| Boiling Point | 147-149°C (decomposes) | [2][8][12] |

| Refractive Index | n20/D ~1.537 |[12] |

Table 2: Comparison of Synthesis Protocols

| Parameter | Method 1: CS₂ Chlorination (Iodine Catalyst) | Method 2: From Chloroform & SCl₂ |

|---|---|---|

| Primary Reactants | Carbon Disulfide, Chlorine | Chloroform, Sulfur Dichloride |

| Catalyst/Reagent | Iodine | Triethylamine |

| Temperature | 0–25°C | 10°C |

| Reaction Time | Several hours | ~5 hours |

| Reported Yield | 80-90% | 94.5% |

| Key Byproducts | SCl₂, S₂Cl₂, CCl₄ | Triethylamine Hydrochloride |

Experimental Protocols

Protocol 1: Synthesis via Chlorination of Carbon Disulfide

This protocol is adapted from established laboratory procedures.[8]

Materials:

-

Carbon Disulfide (CS₂): 75 g

-

Iodine (I₂): 0.3 g

-

Dry Chlorine Gas (Cl₂)

Procedure:

-

Place 75 g of carbon disulfide and 0.3 g of iodine into a round-bottom flask fitted with a reflux condenser.

-

Cool the flask externally with an ice-water bath.

-

Pass a current of dry chlorine gas into the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.

-

Continue the chlorination until the weight of the liquid has approximately doubled (to about 150-160 g).

-

Stop the chlorine flow and allow the mixture to stand overnight.

-

The next day, gently warm the reaction mixture to distill off excess carbon disulfide and any carbon tetrachloride byproduct.

-

To decompose the remaining sulfur chlorides, add an equal volume of water to the residue and shake vigorously.

-

Purify the final product first by steam distillation and then by distillation under reduced pressure (e.g., at 50 mm Hg). The product is an oily, clear yellow liquid.

Protocol 2: Synthesis from Chloroform and Sulfur Dichloride

This protocol is based on a patented method.[11]

Materials:

-

Trichloromethane (Chloroform, CHCl₃): 172.97 g

-

Triethylamine ((C₂H₅)₃N): 133.28 g

-

Sulfur Dichloride (SCl₂): 135.62 g

-

Water: ~100 g

Procedure:

-

Add 172.97 g of trichloromethane and 133.28 g of triethylamine to a 1 L reactor equipped with a stirrer.

-

Control the temperature of the reactor at 10°C.

-

With stirring, slowly add 135.62 g of sulfur dichloride to the system over approximately 3 hours.

-

After the addition is complete, maintain the temperature at 10°C and continue stirring for an additional 2 hours.

-

Perform a suction filtration on the resulting reaction liquid to remove the by-product, triethylamine hydrochloride.

-

Add approximately 100 g of water to the filtrate and wash to remove any traces of unreacted triethylamine.

-

Collect the lower organic layer and heat it to 65°C to evaporate traces of unreacted trichloromethane.

-

The final product is 231.25 g of a yellow oily liquid (94.5% yield based on sulfur dichloride).

Visualizations

Caption: Reaction pathways in the synthesis of CCl₃SCl from CS₂.

Caption: Experimental workflow for CCl₃SCl synthesis from CS₂.

References

- 1. Buy this compound (EVT-1208809) | 594-42-3 [evitachem.com]

- 2. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 3. CAS 594-42-3: Trichloromethanesulfenyl chloride [cymitquimica.com]

- 4. US3808270A - Process for producing trichloromethane sulfenyl chloride - Google Patents [patents.google.com]

- 5. US3673246A - Process for the production of trichloromethane-sulfenyl chloride - Google Patents [patents.google.com]

- 6. CA1106352A - Production of this compound - Google Patents [patents.google.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. prepchem.com [prepchem.com]

- 9. Thiophosgene [chemeurope.com]

- 10. Thiophosgene - Wikipedia [en.wikipedia.org]

- 11. Perchloromethylmercaptan synthesis - chemicalbook [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. Methanesulfenyl chloride, trichloro- [webbook.nist.gov]

An In-depth Technical Guide to Perchloromethyl Mercaptan (CAS 594-42-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and toxicological properties of Perchloromethyl Mercaptan (CAS 594-42-3), also known by its systematic name, Trichloromethanesulfenyl chloride. It is a highly reactive organosulfur compound primarily utilized as a chemical intermediate in the synthesis of fungicides and dyes.[1] This guide consolidates key data into structured tables, outlines experimental protocols for its synthesis, and visualizes critical pathways and workflows to support research and development activities.

Chemical Identity and Structure

This compound is a sulfenyl chloride, not a true mercaptan.[1] Its structure consists of a trichloromethyl group bonded to a sulfur atom, which is in turn bonded to a chlorine atom. This arrangement contributes to its high reactivity.[2]

| Identifier | Value |

| CAS Number | 594-42-3[1][2][3] |

| IUPAC Name | Trichloromethyl thiohypochlorite[1][2] |

| Systematic Name | Trichloromethanesulfenyl chloride[1] |

| Synonyms | PCM, PMM, Perchloromethanethiol[2][3][4] |

| Molecular Formula | CCl₄S[2][5] |

| Molecular Weight | 185.87 g/mol [1][2] |

| InChI Key | RYFZYYUIAZYQLC-UHFFFAOYSA-N[2][6] |

| SMILES | C(SCl)(Cl)(Cl)Cl[1][2] |

| EC Number | 209-840-4[1][2] |

| UN Number | 1670[1][2] |

Physical and Chemical Properties

This compound is a pale-yellow, oily liquid characterized by an unbearable, acrid, and offensive odor.[3][7] It is noncombustible but can support combustion.[3][8]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Boiling Point | 147 to 149 °C (297 to 298 °F); Decomposes | [1][2][3][9] |

| Melting Point | -44 °C (-47 °F) | [1][2] |

| Density | 1.722 g/cm³ at 0°C; 1.7 g/mL at 25°C | [2][6][7] |

| Vapor Pressure | 3 mmHg at 20°C (68°F) | [3][8] |

| Vapor Density | 6.41 (vs air) | [6] |

| Solubility | Insoluble in water; Soluble in ether and other organic solvents. | [1][2][7] |

| Refractive Index | n20/D 1.537 | [6] |

| log P (octanol/water) | 3.47 (estimated) | [1] |

Spectroscopic Data

Detailed spectral data is limited in publicly available literature, but references to standard spectroscopic analyses exist.

| Spectrum | Data Reference |

| UV | Organic Electronic Spectral Data, Phillips et al.[7] |

| IR | Conforms to structure[5] |

| Mass Spectrum | Available in NIST Chemistry WebBook[4] |

| NMR | Confirms structure |

Synthesis and Reactivity

This compound is a key industrial intermediate, and its synthesis and subsequent reactions are well-documented.

Experimental Protocols: Synthesis

Method 1: Chlorination of Carbon Disulfide (Rathke, 1873)

The original synthesis involves the chlorination of carbon disulfide.[2] A common lab-scale procedure is as follows:

-

Place 75 g of carbon disulfide and 0.3 g of iodine (as a catalyst) into a round-bottom flask fitted with a reflux condenser.

-

Cool the flask externally with an ice-water bath.

-

Pass a current of dry chlorine gas through the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.

-

Continue chlorination until the liquid volume has approximately doubled (to a weight of 150-160 g).

-

Stop the chlorine flow and allow the mixture to stand overnight.

-

The next day, warm the reaction mixture to remove excess carbon disulfide and the carbon tetrachloride byproduct.

-

Decompose any remaining sulfur chloride by adding an equal volume of water and shaking vigorously.

-

Purify the final product by steam distillation, followed by distillation under reduced pressure.[10]

Method 2: Continuous Process from Carbon Disulfide

An improved industrial process involves the continuous chlorination of carbon disulfide in the presence of iodine. The process includes distillation steps to separate the product from low-boiling fractions, which are then re-chlorinated to improve yield and reduce waste.[11][12]

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

This compound's reactivity is dominated by the C-S and S-Cl bonds.

-

Hydrolysis : It reacts slowly with moisture and more readily with hot water, decomposing into carbon dioxide, hydrochloric acid, and sulfur.[1][13] Controlled hydrolysis can yield chlorocarbonylsulfenyl chloride.[1]

-

Reaction with Metals : It is corrosive to most metals. With hot iron, it can decompose, evolving carbon tetrachloride.[1][3]

-

Oxidation : Reaction with strong oxidizing agents like nitric acid oxidizes it to trichloromethanesulfonyl chloride (Cl₃C-S(=O)₂-Cl), a white solid.[1]

-

Nucleophilic Substitution : The sulfur atom can act as a nucleophile, allowing it to react with various electrophiles.[2]

-

Incompatibilities : It is incompatible with strong bases, amines, alkalis, and oxidizing agents.[3][8]

Caption: Primary reactivity pathways for this compound.

Toxicological Profile and Mechanisms

This compound is classified as highly toxic and corrosive. Exposure can occur via inhalation, skin absorption, and ingestion.[3]

-

Acute Effects : Contact can cause severe irritation and burns to the skin and eyes.[8] Inhalation irritates the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[8] High-level exposure may cause weakness, tachycardia, acidosis, and damage to the liver and kidneys.[3]

-

Target Organs : Eyes, skin, respiratory system, liver, and kidneys.[3]

Mechanism of Toxicity

The toxicity is hypothesized to occur via two primary mechanisms:

-

Reaction with Biomolecules : The compound reacts with biological functional groups such as sulfhydryl (-SH), amino (-NH₂), and hydroxyl (-OH) groups on key enzymes and proteins, leading to their inactivation and subsequent cellular damage.[1]

-

Hydrolysis : In the presence of water in the body, it hydrolyzes to produce hydrochloric acid (HCl), contributing to its corrosive effects.[1]

Caption: Simplified diagram of this compound's toxic action.

Safety and Exposure Limits

| Agency | Limit/Value | Notes |

| OSHA PEL | TWA 0.1 ppm (0.8 mg/m³) | [3][14] |

| NIOSH REL | TWA 0.1 ppm (0.8 mg/m³) | [14] |

| NIOSH IDLH | 10 ppm | Immediately Dangerous to Life or Health[13][14] |

| ACGIH TLV | TWA 0.1 ppm (0.76 mg/m³) | [14] |

Applications

The primary industrial application of this compound is as a chemical intermediate.

-

Fungicides : It is a crucial precursor in the synthesis of phthalimide (B116566) fungicides, most notably Captan and Folpet.[1][2]

-

Dyes : It serves as an intermediate in the production of certain dyes.[2]

-

Thiophosgene Production : It is an intermediate in the industrial synthesis of thiophosgene.[2]

-

Research : Its reactivity makes it a useful reagent in organic chemistry for synthesizing various sulfur-containing compounds.[2][6]

Caption: Use of this compound in the synthesis of the fungicide Captan.

References

- 1. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-1208809) | 594-42-3 [evitachem.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 4. Methanesulfenyl chloride, trichloro- [webbook.nist.gov]

- 5. 130030250 [thermofisher.com]

- 6. Trichloromethanesulfenyl chloride = 96 594-42-3 [sigmaaldrich.com]

- 7. Trichloromethanesulfenyl chloride | CCl3SCl | CID 11666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. US3968155A - Process for prepared this compound by chlorination of carbon disulfide - Google Patents [patents.google.com]

- 12. US2575290A - Continuous process for manufacture of this compound - Google Patents [patents.google.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. This compound - IDLH | NIOSH | CDC [cdc.gov]

Perchloromethyl Mercaptan: A Historical and Technical Overview of its Chemical Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride (CCl₃SCl), is a highly reactive organosulfur compound that has played a niche but significant role in the history of industrial and military chemistry. First synthesized in 1873, this yellow, oily liquid is characterized by a powerful, acrid odor.[1][2] Its history is marked by a brief, early application in chemical warfare, followed by a much longer and more impactful legacy as a crucial intermediate in the synthesis of a variety of commercial products, most notably agricultural fungicides.[1][2][3]

This technical guide provides a comprehensive overview of the historical applications of this compound, detailing its synthesis, key chemical reactions, and the experimental protocols that defined its use.

Physical and Chemical Properties

This compound is a dense, nonflammable liquid that is insoluble in water, with which it slowly reacts.[2][4] Its high reactivity is central to its utility in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | CCl₄S | [5] |

| Molecular Weight | 185.87 g/mol | [2][5] |

| Appearance | Yellow, oily liquid | [1][6] |

| Odor | Unbearable, acrid, foul | [1][2] |

| Boiling Point | 147-148 °C (420-421 K) | [2] |

| Melting Point | -44 °C (229 K) | [2] |

| Density | ~1.72 g/cm³ | [2][4] |

| Solubility in Water | Insoluble, reacts | [2][4] |

Historical Synthesis: The Rathke Method and Its Evolution

The foundational method for producing this compound was developed by the German chemist Bernhard Rathke in 1873.[2][5][7] This process, involving the catalyzed chlorination of carbon disulfide (CS₂), remained the primary industrial manufacturing route for decades.

The core reaction proceeds as follows: CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ 2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂

A significant challenge in the Rathke method is the formation of undesired byproducts, particularly carbon tetrachloride (CCl₄) and sulfur monochloride (S₂Cl₂).[2][7] The boiling point of sulfur monochloride is very close to that of PMM, making their separation by distillation difficult.[7]

Over the years, numerous improvements to the original Rathke method were patented to enhance yield and selectivity. These included:

-

Alternative Catalysts: While iodine was the traditional catalyst, later processes employed activated carbon or heterogeneous catalysts like lead acetate (B1210297) on magnesium silicate (B1173343) to improve efficiency and reduce byproduct formation.[7][8]

-

Reaction Additives: The introduction of difunctional carbonyl compounds was found to suppress the formation of carbon tetrachloride and sulfur monochloride.[8][9]

-

Process Control: Optimizing reaction temperature (below 30-50°C) and avoiding actinic radiation (sunlight) were crucial to prevent the further chlorination of PMM into carbon tetrachloride.[10]

Experimental Protocol: Rathke Synthesis of this compound (1873)

This protocol is based on the principles described by Rathke and subsequent refinements.

Objective: To synthesize this compound by the chlorination of carbon disulfide.

Materials:

-

Carbon disulfide (CS₂)

-

Chlorine gas (Cl₂)

-

Iodine (I₂), catalyst (0.1-1.0% by weight of CS₂)

-

Reaction vessel equipped with a gas inlet tube, a stirrer, a thermometer, and a reflux condenser (protected from light).

-

Cooling bath (ice-water or other refrigerant).

-

Distillation apparatus.

Procedure:

-

Charge the reaction vessel with carbon disulfide and the iodine catalyst.

-

Cool the mixture to a temperature between 0°C and 10°C using the cooling bath.

-

Begin bubbling dry chlorine gas through the carbon disulfide solution at a controlled rate, ensuring the temperature does not exceed 30°C.[10] Vigorous stirring is maintained throughout the reaction.

-

Continue the chlorination until the reaction mixture's weight gain indicates the appropriate molar ratio of chlorine has been added.

-

Once the reaction is complete, pass a stream of dry nitrogen or air through the mixture to remove any dissolved excess chlorine and hydrogen chloride.

-

The crude product is then transferred to a distillation apparatus.

-

Fractional distillation is performed to separate the desired this compound from lower-boiling byproducts like carbon tetrachloride and sulfur dichloride, and higher-boiling sulfur monochloride.[2][7] The fraction boiling at approximately 147-148°C is collected as pure this compound.

Caption: Rathke synthesis of this compound from carbon disulfide.

Historical Applications

Chemical Warfare Agent

The first large-scale application of this compound was as a chemical warfare agent, known as "Clairsit," used by the French army in 1915 during the Battle of Champagne in World War I.[1][2] It was employed for its potent irritant effects on the eyes, skin, and respiratory tract.[4][11] However, its use as a weapon was short-lived and ultimately abandoned for several practical reasons:[1][2]

-

Strong Warning Properties: Its intensely unpleasant odor provided a clear warning, allowing soldiers to don protective masks.[1]

-

Decomposition: It readily decomposed in the presence of iron and steel, making it problematic for use in metallic shells.[1][2]

-

Effective Filtration: The vapor was easily removed by the charcoal filters used in gas masks of the era.[1][2]

Intermediate in Chemical Manufacturing

The most enduring and commercially significant application of this compound has been as a versatile intermediate in the synthesis of organic compounds.[1][7] Its high reactivity, stemming from the electrophilic sulfur atom, makes it a valuable building block.

Fungicides: The primary historical and modern use of PMM is in the production of the phthalimide (B116566) class of fungicides, particularly Captan and Folpet.[1][2][3] These broad-spectrum fungicides have been vital in agriculture for protecting crops from fungal diseases.[12] The synthesis involves the reaction of this compound with the sodium salt of an imide, such as tetrahydrophthalimide or phthalimide.

Caption: Synthesis pathway for Captan and Folpet fungicides using PMM.

Dyes and Other Chemicals: Historically, PMM was also used as an intermediate in the manufacture of certain dyes and other specialty chemicals, including bacteriocides, germicides, and pharmaceuticals.[7][10] It is also a precursor for producing thiophosgene (B130339) (CSCl₂), another important reagent in organic sulfur chemistry.[5]

Experimental Protocol: Synthesis of Captan

This protocol illustrates the primary application of PMM as a chemical intermediate.

Objective: To synthesize the fungicide Captan from this compound and tetrahydrophthalimide.

Materials:

-

This compound (PMM)

-

1,2,3,6-Tetrahydrophthalimide

-

Sodium hydroxide (B78521) (NaOH) solution

-

An appropriate solvent (e.g., water, toluene)

-

Reaction vessel with stirrer, thermometer, and addition funnel.

Procedure:

-

Prepare a solution or slurry of the sodium salt of tetrahydrophthalimide. This is typically done by dissolving tetrahydrophthalimide in an aqueous sodium hydroxide solution in the reaction vessel.

-

Cool the resulting solution.

-

Slowly add this compound to the cooled solution via the addition funnel with constant, vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

-

The solid product, Captan, precipitates from the solution.

-

The precipitate is collected by filtration.

-

The collected solid is washed with water to remove any unreacted starting materials and inorganic salts (NaCl).

-

The final product is dried to yield crude Captan, which can be further purified by recrystallization if necessary.

Key Chemical Reactions

The utility of this compound stems from its distinct reactivity. The molecule has two primary reaction sites: the highly electrophilic sulfur atom and the trichloromethyl group.

-

Nucleophilic Substitution: The sulfur-chlorine bond is readily cleaved by nucleophiles. This is the key reaction in the synthesis of fungicides like Captan, where an imide anion acts as the nucleophile.[5]

-

Hydrolysis: PMM reacts slowly with water and moisture, and more rapidly with hot water, to decompose into hydrochloric acid, carbon dioxide, and sulfur.[2][4]

-

Controlled Hydrolysis: Under specific conditions, controlled hydrolysis can yield chlorocarbonylsulfenyl chloride (Cl-S-C(=O)-Cl).[2]

-

-

Oxidation: Strong oxidizing agents like nitric acid can oxidize PMM to trichloromethanesulfonyl chloride (CCl₃SO₂Cl), a solid compound.[2]

-

Decomposition: Upon heating, it decomposes into toxic and corrosive gases, including phosgene, hydrogen chloride, and sulfur dioxide.[4][5] It also reacts with iron and steel, evolving carbon tetrachloride.[1][4]

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 3. This compound Market Size, Share, Trend and Forcarst to 2025 | Prof Research [prof-research.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Buy this compound (EVT-1208809) | 594-42-3 [evitachem.com]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. CA1106352A - Production of this compound - Google Patents [patents.google.com]

- 8. US4092357A - Production of this compound - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. US3014071A - Manufacture of this compound - Google Patents [patents.google.com]

- 11. nj.gov [nj.gov]

- 12. idosi.org [idosi.org]

Solubility of Perchloromethyl Mercaptan in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perchloromethyl mercaptan (PMM), also known as trichloromethanesulfenyl chloride, is a highly reactive organosulfur compound with the chemical formula CCl₃SCl. Due to its electrophilic nature, it serves as a valuable intermediate in the synthesis of various organic compounds, including fungicides and dyes.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and various other laboratory applications. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a general experimental protocol for solubility determination, and explores a plausible toxicological pathway related to its reactivity.

Quantitative Solubility Data

This compound is generally characterized as being soluble in a range of organic solvents while being insoluble in water.[1][2] While precise quantitative solubility data (e.g., g/100 mL at a specific temperature) is not extensively documented in publicly available literature, qualitative descriptions and the term "miscible" suggest a high degree of solubility in many common organic solvents.[3] Miscibility implies that the substances mix in all proportions to form a homogeneous solution.[4]

The following table summarizes the available solubility information for this compound in various organic solvents.

| Solvent | Chemical Formula | Solubility at Room Temperature | Reference |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [5][6] |

| Chloroform | CHCl₃ | Soluble | [2] |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble | [2] |

| Carbon Tetrachloride | CCl₄ | Soluble | [1] |

| Benzene | C₆H₆ | Soluble | |

| Acetone | CH₃COCH₃ | Soluble | |

| Ethanol | C₂H₅OH | Soluble |

Note: "Soluble" indicates that this compound dissolves in the solvent, but the exact concentration limit has not been specified in the cited literature. In many practical applications, it is considered miscible with these solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in a specific organic solvent. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity and reactivity of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks (various sizes)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Micropipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial at a specific temperature (e.g., 25 °C).

-

Seal the vial to prevent solvent evaporation and the escape of toxic vapors.

-

Place the vial in a constant temperature bath and stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, stop the stirring and allow the undissolved this compound to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

-

Quantification of Dissolved Solute:

-

Dilute the withdrawn aliquot of the saturated solution with a known volume of the same organic solvent.

-

Analyze the diluted solution using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram:

References

- 1. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 2. Perchloromethylmercaptan CAS#: 594-42-3 [m.chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Trichloromethanesulfenyl chloride | CCl3SCl | CID 11666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 594-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Discovery and First Synthesis of Perchloromethyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (CCl₃SCl), systematically named trichloromethanesulfenyl chloride, is a pivotal organosulfur compound with a history stretching back to the 19th century. Despite its common name suggesting a mercaptan, it is technically a sulfenyl chloride. This reactive chemical intermediate has found significant application in the synthesis of a variety of commercial products, including fungicides (such as captan (B1668291) and folpet), dyes, and as a reagent in organic chemistry. Its discovery and initial synthesis laid the groundwork for a class of compounds that continue to be of interest in agrochemicals and materials science. This technical guide provides an in-depth look at the seminal work that first brought this compound to light, detailing the original experimental protocol and the fundamental chemistry of its formation.

Discovery and First Synthesis by Bernhard Rathke (1873)

The first documented synthesis of this compound is credited to the German chemist Bernhard Rathke in 1873.[1][2][3][4] His work, published in the journal Annalen der Chemie, described the reaction of carbon disulfide (CS₂) with chlorine (Cl₂) in the presence of a catalytic amount of iodine (I₂).[1][3][4][5] This method, remarkable for its time, remains the foundational approach for the industrial production of this compound today.

The overall chemical transformation described by Rathke involves a complex chlorination process. The primary reaction pathway leads to the formation of this compound and sulfur dichloride (SCl₂). However, side reactions also occur, yielding sulfur monochloride (S₂Cl₂) and carbon tetrachloride (CCl₄) as significant byproducts.[1][4][6] The separation of this compound from these byproducts, particularly the sulfur chlorides, presented a significant challenge in early preparations.[6][7]

The fundamental reactions in Rathke's synthesis are as follows:

-

Main Reaction: CS₂ + 3Cl₂ → CCl₃SCl + SCl₂

Quantitative Data Summary

| Parameter | Value | Source |

| Reactants | ||

| Carbon Disulfide (CS₂) | 75 g | PrepChem.com[8] |

| Chlorine (Cl₂) | Gas stream for several hours | PrepChem.com[8] |

| Catalyst | ||

| Iodine (I₂) | 0.3 g (0.4% by weight of CS₂) | PrepChem.com[8] |

| Iodine (I₂) | 0.1% to 1.0% by weight | U.S. Patent 3,673,246[2] |

| Reaction Conditions | ||

| Temperature | Cooled with ice-water | PrepChem.com[8] |

| Temperature | Below 30°C - 40°C | U.S. Patent 3,673,246[2], U.S. Patent 4,092,357 |

| Product Properties | ||

| Boiling Point | 147-149 °C | Wikipedia[6], PrepChem.com[8] |

| Density | ~1.7 g/cm³ | Wikipedia[6] |

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of this compound, reconstructed from descriptions of the Rathke method.

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Ice-water bath

-

Distillation apparatus (for steam and vacuum distillation)

-

Separatory funnel

-

Drying agent (e.g., calcium chloride)

-

Carbon disulfide (CS₂)

-

Chlorine gas (Cl₂)

-

Iodine (I₂)

Procedure:

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a gas inlet tube that extends below the surface of the reaction mixture. The flask is placed in an ice-water bath to maintain a low reaction temperature.

-

Charging the Reactor: 75 g of carbon disulfide and 0.3 g of iodine are added to the round-bottom flask.[8]

-

Chlorination: A steady stream of dry chlorine gas is bubbled through the carbon disulfide-iodine mixture. The reaction is exothermic, and the ice-water bath is used to keep the temperature below 30-40°C.[2] The chlorination is continued for several hours. The reaction is monitored by the increase in the volume and weight of the reaction mixture. The process is stopped when the weight of the mixture has approximately doubled to 150-160 g.[8]

-

Initial Workup: The reaction mixture is allowed to stand overnight.[8] Excess dissolved chlorine and volatile byproducts are then removed by gentle warming.

-

Purification:

-

Decomposition of Sulfur Chlorides: An equal volume of water is added to the crude product, and the mixture is shaken vigorously. This step helps to hydrolyze and remove the sulfur chloride byproducts.[8]

-